2,5-Dioxaspiro[3.4]octan-8-amine
Description
2,5-Dioxaspiro[3.4]octan-8-amine is a bicyclic compound featuring a spirocyclic framework with oxygen atoms at positions 2 and 5 and an amine group at position 6. Its structure combines a 3-membered and a 4-membered ring system, creating unique stereoelectronic properties that influence its stability and reactivity.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-8-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-1-2-9-6(5)3-8-4-6/h5H,1-4,7H2 |
InChI Key |
YXQAJLXGZVUTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1N)COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable diol precursor with a nitrogen-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines or amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Stability Mechanisms: Spiroketals like 1,7-dioxaspiro[5.5]undecane exhibit superior stability due to hyperconjugative interactions (2p(O)→σ*C-O), which are geometry-dependent and absent in non-spiro analogs like 2-butyl-4-methyl-1,3-dioxane .
Reactivity and Functionalization :
- Halogenated derivatives (e.g., 6-(iodomethyl)-2,5-dioxaspiro[3.4]octane) demonstrate enhanced utility in synthetic chemistry, enabling cross-coupling reactions for drug discovery .
- The amine group in this compound offers a site for derivatization, though its electronic environment may differ from oxygen-dominated spiroketals .
Applications: Larger spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane) are pivotal in insect pheromone research, whereas smaller spiro systems (e.g., 1,4-dioxaspiro[4.4]nonane) are explored for biolubricants . The commercial availability of derivatives (e.g., 2,5-Dioxaspiro[3.4]octan-8-one at €1,316/g) underscores their niche industrial value .
Biological Activity
2,5-Dioxaspiro[3.4]octan-8-amine is a unique spirocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
The molecular formula of this compound is C6H11NO2, with a molecular weight of 129.16 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | This compound |
| InChI Key | YXQAJLXGZVUTQL-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(C1N)COC2 |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of suitable diol precursors with nitrogen-containing reagents under controlled conditions to form the spirocyclic structure. Methods include:
- Cyclization of Diols : Utilizing acidic or basic conditions to facilitate ring formation.
- Advanced Purification Techniques : Employing chromatography or distillation for product refinement.
Biological Activity
Research indicates that this compound exhibits various biological activities, notably:
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial effects against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For instance, it may act as an inhibitor for certain oxidoreductases and hydrolases.
3. Potential Therapeutic Applications
Ongoing research is exploring the use of this compound in drug development for conditions such as cancer and bacterial infections due to its unique structural properties that allow for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors:
- Binding Affinity : The spirocyclic structure enhances binding affinity to target sites through hydrogen bonding and ionic interactions.
- Inhibition Mechanisms : The amine group can participate in nucleophilic attacks on enzyme active sites, leading to inhibition.
Case Studies
Recent studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound effectively reduced enzyme activity by up to 70% in vitro under controlled experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
